molecular formula C12H16FN B14123981 (R)-3-(4-Fluorobenzyl)piperidine CAS No. 794464-41-8

(R)-3-(4-Fluorobenzyl)piperidine

Cat. No.: B14123981
CAS No.: 794464-41-8
M. Wt: 193.26 g/mol
InChI Key: WATWKPHWUDHKGA-LLVKDONJSA-N
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Description

®-3-(4-Fluorobenzyl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles This compound is characterized by the presence of a fluorobenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Fluorobenzyl)piperidine typically involves the reaction of piperidine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Fluorobenzyl)piperidine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Fluorobenzyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorobenzyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

®-3-(4-Fluorobenzyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ®-3-(4-Fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzyl)piperidine: A closely related compound with similar chemical properties and applications.

    4-Fluorobenzyl chloride: A precursor used in the synthesis of ®-3-(4-Fluorobenzyl)piperidine.

    Piperidine: The parent compound, which serves as the core structure for ®-3-(4-Fluorobenzyl)piperidine.

Uniqueness

®-3-(4-Fluorobenzyl)piperidine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

Properties

CAS No.

794464-41-8

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

(3R)-3-[(4-fluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2/t11-/m1/s1

InChI Key

WATWKPHWUDHKGA-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](CNC1)CC2=CC=C(C=C2)F

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)F

Origin of Product

United States

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